4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline
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Overview
Description
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline, also known as 4-BTPA, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the piperidine class of compounds, which are cyclic amines that contain five-membered rings of carbon and nitrogen atoms. 4-BTPA has been studied for its potential use in the synthesis of a variety of organic compounds, as well as its biochemical and physiological effects.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption affects the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (323369), density (15±01 g/cm3), and boiling point (6719±650 °C at 760 mmHg) can influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Advantages and Limitations for Lab Experiments
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is a relatively inexpensive compound, making it an attractive option for research applications. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and as such, there is limited information available regarding its safety and toxicity. Additionally, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline research. First, further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further studies are needed to evaluate its safety and toxicity, and to determine its potential applications in the treatment of certain diseases. Additionally, further research is needed to explore its potential use in the synthesis of organic compounds, including pharmaceuticals and other natural products. Finally, further research is needed to evaluate its potential use in the synthesis of polymers and other materials.
Synthesis Methods
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline is synthesized from the reaction of 1,3-benzothiazol-2-yl piperidine and 4-sulfonylaniline. This reaction is typically carried out in a two-step process, first using an acid-catalyzed condensation reaction to form the this compound product, followed by a base-catalyzed hydrolysis of the intermediate product. The reaction can be carried out in either aqueous or organic solvent systems, with the optimal reaction conditions varying depending on the reaction solvent.
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals, pesticides, and other natural products. It has also been used as a catalyst in asymmetric synthesis, as well as in the synthesis of polymers and other materials. Additionally, this compound has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s.
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRQPYSQRTXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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